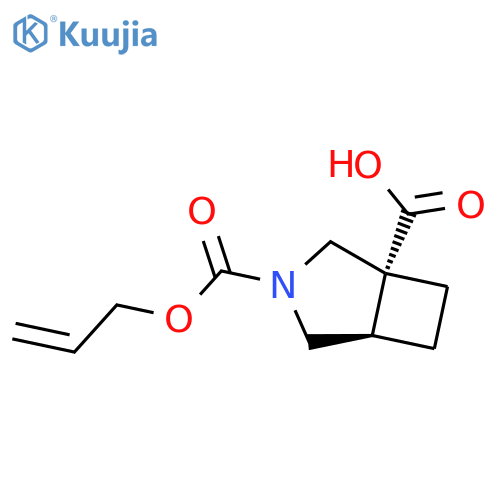

Cas no 2732256-03-8 (rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acid)

rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28274558

- rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

- 2732256-03-8

- rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acid

-

- インチ: 1S/C11H15NO4/c1-2-5-16-10(15)12-6-8-3-4-11(8,7-12)9(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-,11-/m0/s1

- InChIKey: CHIPFJGOTULHTN-KWQFWETISA-N

- ほほえんだ: OC([C@@]12CN(C(=O)OCC=C)C[C@@H]1CC2)=O

計算された属性

- せいみつぶんしりょう: 225.10010796g/mol

- どういたいしつりょう: 225.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.8Ų

rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274558-10.0g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 10.0g |

$6819.0 | 2025-03-19 | |

| Enamine | EN300-28274558-0.25g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 0.25g |

$1459.0 | 2025-03-19 | |

| Enamine | EN300-28274558-0.1g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 0.1g |

$1396.0 | 2025-03-19 | |

| Enamine | EN300-28274558-10g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 10g |

$6819.0 | 2023-09-09 | ||

| Enamine | EN300-28274558-0.5g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 0.5g |

$1522.0 | 2025-03-19 | |

| Enamine | EN300-28274558-1.0g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 1.0g |

$1586.0 | 2025-03-19 | |

| Enamine | EN300-28274558-1g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 1g |

$1586.0 | 2023-09-09 | ||

| Enamine | EN300-28274558-2.5g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 2.5g |

$3110.0 | 2025-03-19 | |

| Enamine | EN300-28274558-5.0g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 5.0g |

$4599.0 | 2025-03-19 | |

| Enamine | EN300-28274558-0.05g |

rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |

2732256-03-8 | 95.0% | 0.05g |

$1332.0 | 2025-03-19 |

rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acid 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acidに関する追加情報

Rac-(1R,5R)-3-(Prop-2-en-1-yloxy)carbonyl-3-Azabicyclo[3.2.0]heptane-1-Carboxylic Acid: A Comprehensive Overview

The compound rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS No. 2732256-03-8) is a complex organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound, characterized by its unique bicyclic structure and functional groups, has garnered attention due to its versatile applications in drug delivery systems and as a precursor for advanced biomaterials.

Recent studies have highlighted the importance of the bicyclic framework in this compound, particularly its ability to enhance drug bioavailability and stability. The azabicyclo[3.2.0]heptane core is a key structural element that contributes to the molecule's rigidity and selectivity in binding to biological targets. Researchers have demonstrated that this structure can be effectively modified to create targeted drug delivery systems, which are critical for treating diseases such as cancer and inflammatory disorders.

The presence of the prop-2-en-1-yloxy group introduces additional functionality to the molecule, enabling it to participate in various chemical reactions, including polymerization and cross-linking processes. This feature has been exploited in the development of biocompatible polymers for tissue engineering applications. For instance, recent advancements have shown that this compound can be used as a building block for creating hydrogels with tunable mechanical properties and controlled drug release capabilities.

In terms of synthesis, the compound is typically prepared through a multi-step process involving ring-closing metathesis and subsequent functionalization reactions. The use of transition metal catalysts has significantly improved the efficiency of these reactions, making large-scale production more feasible. Furthermore, green chemistry approaches have been integrated into the synthesis protocol to minimize environmental impact and reduce waste generation.

The application of this compound extends beyond pharmaceuticals into the realm of catalysis. The bicyclic structure provides a unique environment for catalytic sites, making it an attractive candidate for asymmetric catalysis in organic synthesis. Recent breakthroughs have shown that this compound can act as a chiral ligand in enantioselective reactions, offering a promising route for the production of high-value chiral molecules.

In conclusion, rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS No. 2732256-03-8) represents a versatile platform for advancing both therapeutic and material science innovations. Its unique structural features and functional groups position it as a valuable tool in modern chemistry research.

2732256-03-8 (rac-(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-1-carboxylic acid) 関連製品

- 921060-72-2(2,5-dimethoxy-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzene-1-sulfonamide)

- 2228884-83-9(tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate)

- 2229276-43-9(O-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-yl}hydroxylamine)

- 1805396-15-9(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol)

- 1157062-32-2(4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline)

- 1172919-42-4(4-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride)

- 1486891-14-8(3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1353954-58-1(1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone)

- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)

- 1805275-62-0(Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)